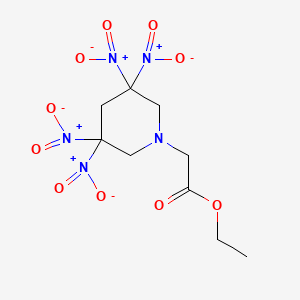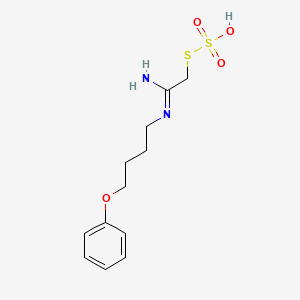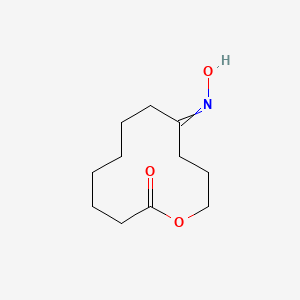
Germanium;molybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of germanium molybdenum compounds often involves complex synthetic routes. One common method is the salt metathesis reaction. For example, the reaction between a germanium chloride complex and a molybdenum salt in tetrahydrofuran at elevated temperatures can yield germanium molybdenum complexes . The reaction conditions typically involve the use of bulky ligands to stabilize the reactive intermediates.
Industrial Production Methods: Industrial production methods for germanium molybdenum compounds are not as well-documented as laboratory methods. the principles of high-temperature reactions and the use of stabilizing ligands are likely to be employed on a larger scale to produce these compounds efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: Germanium molybdenum compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, molybdenum can react with fluorine at room temperature to form molybdenum fluoride . Germanium, on the other hand, can form oxides and sulfides through reactions with oxygen and sulfur .
Common Reagents and Conditions: Common reagents used in the reactions of germanium molybdenum compounds include halogens (such as fluorine and chlorine), oxygen, and sulfur. The reaction conditions often involve controlled temperatures and the presence of stabilizing ligands to prevent decomposition of the intermediates.
Major Products: The major products formed from these reactions include various oxides, halides, and sulfides of germanium and molybdenum. For example, the reaction of molybdenum with oxygen can yield molybdenum trioxide, a compound with significant industrial applications .
Wissenschaftliche Forschungsanwendungen
Germanium molybdenum compounds have a wide range of scientific research applications. In chemistry, they are studied for their unique electronic properties and potential use in catalysis . In biology and medicine, germanium compounds have been investigated for their anticancer, anti-inflammatory, and immunostimulating properties . Molybdenum compounds, on the other hand, are used in cancer theranostics, leveraging their ability to serve as platforms for multimodal imaging and therapy .
Wirkmechanismus
The mechanism of action of germanium molybdenum compounds involves their interaction with various molecular targets and pathways. Germanium compounds can normalize oxygen respiration in cells, which can retard the growth of tumors . Molybdenum compounds, particularly in their oxidized forms, can act as catalysts in various biochemical reactions, enhancing the efficiency of these processes .
Vergleich Mit ähnlichen Verbindungen
Germanium Oxide (GeO2): Known for its high refractive index and transparency to infrared light.
Molybdenum Trioxide (MoO3): Used as an oxidation catalyst and in the production of molybdenum metal.
Germanium Sulfide (GeS2): Forms white precipitates and is soluble in water and alkaline solutions.
Uniqueness: The uniqueness of germanium molybdenum compounds lies in their combined properties, which are not found in the individual elements or their simpler compounds
Eigenschaften
Molekularformel |
GeMo |
|---|---|
Molekulargewicht |
168.58 g/mol |
IUPAC-Name |
germanium;molybdenum |
InChI |
InChI=1S/Ge.Mo |
InChI-Schlüssel |
QOSMEWGVERQLHJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Ge].[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


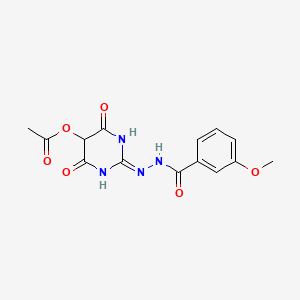

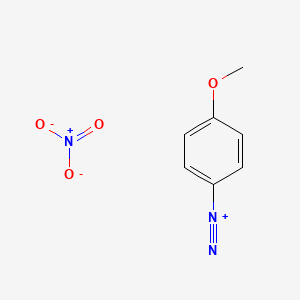
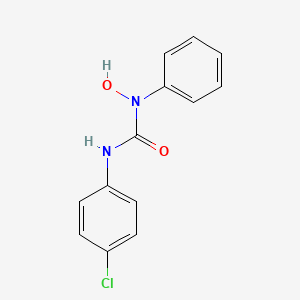
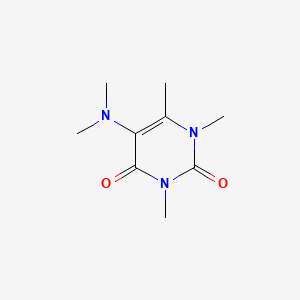
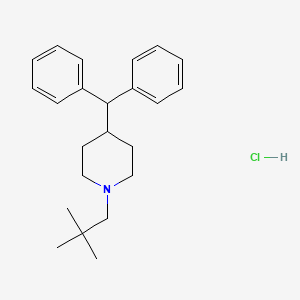
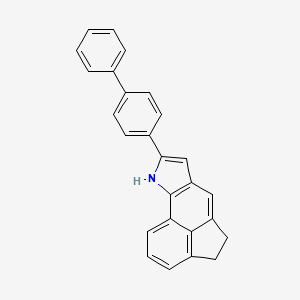
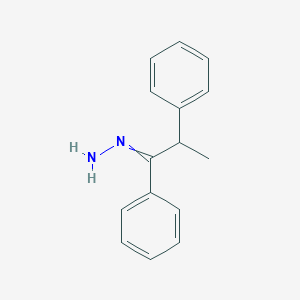
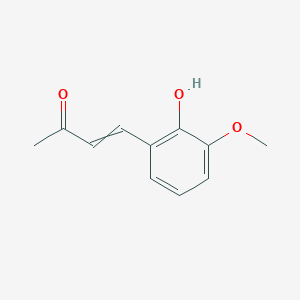
![(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14666841.png)

